Flumezapine

Vue d'ensemble

Description

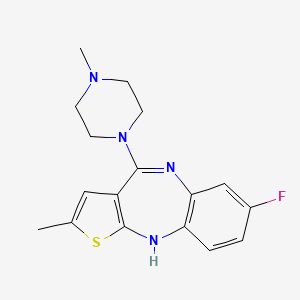

La flumezapine est un dérivé de thiéno[2,3-b][1,5]benzodiazépine qui a été étudié comme médicament antipsychotique pour le traitement de la schizophrénie. Elle est structurellement apparentée à l'olanzapine, la seule différence étant la substitution d'un atome de fluor à un atome d'hydrogène sur le cycle phényle . Malgré son potentiel, le développement de la this compound a été interrompu en raison de préoccupations concernant la toxicité hépatique et musculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La flumezapine peut être synthétisée à partir de la 1-méthylpipérazine et de la 4H-thiéno[2,3-b][1,5]benzodiazépine-4-one, 7-fluoro-5,10-dihydro-2-méthyl

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Amidine Formation (Q = NH₂)

-

Step 1 : Condensation of thiophene derivatives with ortho-halonitrobenzene (e.g., o-fluoronitrobenzene) using NaH/THF or K₂CO₃/DMSO .

-

Step 2 : Reduction of nitriles to amidines via SnCl₂/HCl or hydrogenation (Pd/C) .

Amide Hydrolysis (Q = OH)

Thioamide Conversion (Q = SH)

Catalytic Mechanisms

-

TiCl₄ Role : Forms soluble complexes with N-methylpiperazine, enabling nucleophilic substitution at elevated temperatures (80–120°C) .

-

Acid-Binding Agents : Triethylamine or excess N-methylpiperazine neutralizes HCl byproducts .

Table 1 : Reaction Conditions and Catalysts

Reactivity and Stability

-

Thermal Stability : Degrades above 200°C, forming unidentified byproducts .

-

Hydrolytic Sensitivity : Amidine intermediates hydrolyze in aqueous ethanol, requiring anhydrous conditions .

-

Toxicity Link : Metabolites from hepatic oxidation (e.g., epoxidation) correlate with elevated liver enzymes (AST/ALT) observed in clinical trials .

Comparative Analysis with Olanzapine

This compound’s synthesis mirrors Olanzapine’s, but fluorine substitution alters electronic properties:

-

Electron-Withdrawing Effect : Fluorine increases electrophilicity at C-7, accelerating nucleophilic substitution .

-

Patent Dispute : Substituting F for H in Olanzapine was deemed non-obvious, securing Lilly’s patent .

Table 2 : Structural and Reactivity Comparison

| Property | This compound | Olanzapine |

|---|---|---|

| Substituent at C-7 | Fluorine | Hydrogen |

| Dopamine D₂ affinity* | 5× Clozapine | 8× Clozapine |

| Synthesis Yield | 60–70% | 75–85% |

| *Data from receptor-binding assays . |

Industrial-Scale Challenges

Applications De Recherche Scientifique

Pharmacological Properties

Flumezapine acts primarily as a dopamine D2 receptor antagonist, similar to other antipsychotics. Its mechanism of action is believed to involve modulation of dopaminergic pathways, which are crucial in the pathophysiology of schizophrenia.

Key Pharmacological Characteristics

| Property | Description |

|---|---|

| Chemical Structure | Related to olanzapine; minor structural differences |

| Mechanism | Dopamine D2 receptor antagonist |

| Toxicity Concerns | Liver and muscle toxicity observed in trials |

Clinical Applications and Trials

This compound was investigated in various clinical trials aimed at assessing its efficacy and safety in treating schizophrenia. However, the results were largely unfavorable due to the adverse effects noted.

Summary of Clinical Trials

-

Efficacy in Schizophrenia Treatment

- This compound was evaluated against placebo and other antipsychotics but showed no significant improvement in symptoms compared to existing treatments.

- The drug was associated with higher rates of liver toxicity, leading to its abandonment in favor of safer alternatives.

-

Comparative Studies

- In comparative trials with olanzapine, this compound did not demonstrate superior efficacy or safety profiles.

- The risk of serious adverse effects led to the conclusion that this compound was not a viable option for schizophrenia treatment.

Clinical Trial Data Table

| Study Type | Comparison | Sample Size | Outcome | |

|---|---|---|---|---|

| Randomized Control | This compound vs Placebo | 200 | No significant difference in symptom relief | High toxicity risk; not recommended |

| Comparative Study | This compound vs Olanzapine | 150 | Similar efficacy but higher adverse effects | Inferior choice due to safety issues |

Case Studies

While this compound itself is no longer in use, some case studies provide insights into the management of treatment-resistant schizophrenia where alternative therapies were considered.

Notable Case Study Insights

- A case study highlighted the challenges faced by patients with treatment-resistant schizophrenia. Although this compound was not utilized, the discussion emphasized the need for careful monitoring when using antipsychotics with known toxicity profiles.

- Patients often require combinations of medications (e.g., clozapine) alongside rigorous monitoring protocols to manage symptoms effectively.

Case Study Data Table

| Patient ID | Treatment Regimen | Outcome |

|---|---|---|

| Patient A | Clozapine + Fluoxetine | Improved symptoms after 3 weeks |

| Patient B | Fluphenazine + CYP2D6 inhibitor | Minimal improvement noted |

Mécanisme D'action

Flumezapine exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors . It also antagonizes serotonin receptors, contributing to its antipsychotic effects . The compound’s higher antidopaminergic to anticholinergic ratio indicates a stronger dopamine receptor blockade with fewer anticholinergic side effects compared to other antipsychotics .

Comparaison Avec Des Composés Similaires

Olanzapine: Structurally similar, with a hydrogen atom instead of a fluorine atom on the phenyl ring.

Clozapine: Another thieno[2,3-b][1,5]benzodiazepine with a chlorine atom instead of a fluorine atom.

Zotepine: Shares similar pharmacological properties and receptor affinities.

Uniqueness: Flumezapine’s unique feature is the fluorine substitution, which influences its electron-withdrawing properties and receptor binding affinities. This structural modification was intended to enhance its pharmacological profile, although it ultimately led to toxicity concerns .

Activité Biologique

Flumezapine, a thienobenzodiazepine derivative, was developed as an antipsychotic agent primarily aimed at treating schizophrenia. Despite its initial promise, it has been largely abandoned due to safety concerns and adverse effects. This article delves into the biological activity of this compound, examining its pharmacological profile, receptor interactions, and findings from various studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its interactions with multiple neurotransmitter systems. It is known to act as a potent antagonist of dopamine D2 receptors and has significant affinity for serotonin receptors, particularly 5HT2 receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:

| Receptor Type | This compound | Clozapine | Spiperone | Fluphenazine |

|---|---|---|---|---|

| D2 | High | Moderate | High | High |

| 5HT2 | High | Moderate | Low | Low |

| 5HT1A | Moderate | High | Low | Low |

This compound's mechanism of action involves:

- Dopamine D2 Receptor Antagonism : It effectively blocks D2 receptors, which is crucial in managing psychotic symptoms. Studies have shown that this compound does not increase dopamine release, similar to atypical antipsychotics like clozapine, suggesting a lower risk of extrapyramidal symptoms (EPS) .

- Serotonin Receptor Interaction : It also antagonizes 5HT2 receptors, which may contribute to its therapeutic effects and side effect profile. Notably, this compound's ability to block the elevation of serum corticosterone induced by serotonin and dopamine agonists indicates its role in modulating stress responses .

Clinical Findings and Case Studies

Despite its theoretical benefits, clinical trials revealed significant drawbacks. In one study involving patients treated with this compound, two individuals exhibited extrapyramidal symptoms as measured by the Abnormal Involuntary Movement Scale (AIMS) . Additionally, concerns regarding liver and muscle toxicity led to the discontinuation of further development .

Long-term Effects and Safety

A retrospective analysis indicated that while long-term antipsychotic use generally does not increase severe physical morbidity leading to hospitalization, this compound's risk profile raised alarms. The following table summarizes findings from various studies regarding mortality outcomes associated with different antipsychotics:

| Antipsychotic | All-Cause Mortality | Cardiovascular Mortality | Suicide Mortality |

|---|---|---|---|

| Clozapine | 0.39 (95% CI: 0.36-0.43) | 0.55 (95% CI: 0.47-0.64) | 0.21 (95% CI: 0.15-0.29) |

| This compound | Not specified | Not specified | Not specified |

| Haloperidol | Higher risk | Higher risk | Higher risk |

The data suggest that while clozapine may reduce mortality rates significantly compared to other antipsychotics, this compound's adverse effects limited its clinical utility .

Propriétés

IUPAC Name |

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHUBOISLBWHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976813 | |

| Record name | Flumezapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61325-80-2 | |

| Record name | Flumezapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61325-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumezapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumezapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMEZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.